4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structural features of this compound make it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of hydrazine hydrate as a reagent and ethanol as a solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but lacks the amine group.
4-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with different fluorine substitution pattern.
3,4-difluorophenylboronic acid: Contains the difluorophenyl group but belongs to a different chemical class.
Uniqueness
The presence of both the difluorophenyl group and the amine group in 4-(3,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine provides unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
1801931-22-5 |
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Molecular Formula |
C10H9F2N3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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